4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
There are studies that have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Scientific Research Applications
Synthesis and Structural Studies
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine is an important compound in the field of synthetic chemistry. Abdou (2006) demonstrated its use in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents, highlighting its potential in creating various chemically significant structures (Abdou, 2006). Similarly, Németh et al. (2010) presented synthetic procedures for this compound, which is a key intermediate in several important enzyme inhibitors (Németh, Varga, Greff, Kéri, & Őrfi, 2010).
Nonlinear Optical and Electronic Properties
The electronic and nonlinear optical (NLO) properties of pyrimidine derivatives, closely related to 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, have been explored by Hussain et al. (2020). These compounds, including phenyl pyrimidine derivatives, have shown promising applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Anticancer and Anti-inflammatory Applications
The potential of pyrimidine derivatives in anticancer and anti-inflammatory applications has been investigated in various studies. Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines with significant antitumor activity, indicating the therapeutic potential of these compounds (Gineinah, Nasr, Badr, & El-Husseiny, 2013). Additionally, Kaping et al. (2020) developed antipyrinyl-pyrazolo[1,5-a]pyrimidines with notable anti-inflammatory and anti-cancer activities, further supporting the medicinal relevance of this class of compounds (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Applications in Pesticide Research
Pyrimidine-based compounds, related to 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine, have also been investigated for their potential in pesticide research. For example, Wei (2011) designed and synthesized poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives, demonstrating good anti-TMV (tobacco mosaic virus) activity (Wei, 2011).
properties
IUPAC Name |
4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-13-10-14(17-11-16-13)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWQAPHKBOZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661647 | |
Record name | 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
CAS RN |
1204297-99-3 | |
Record name | 4-Chloro-6-(4-phenyl-1-piperazinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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